molecular formula C19H23N3OS B2986694 (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone CAS No. 1061521-52-5

(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

Cat. No. B2986694
CAS RN: 1061521-52-5
M. Wt: 341.47
InChI Key: NKXDPNGCFRUHHK-UHFFFAOYSA-N
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Description

(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is a chemical compound that belongs to the class of diazepines. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

The exact mechanism of action of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone is not fully understood. However, it is believed to act on the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the activity of GABA-A receptors, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic and sedative effects.
Biochemical and physiological effects:
(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. It has also been shown to decrease the levels of dopamine and serotonin, two neurotransmitters that are involved in mood regulation.

Advantages And Limitations For Lab Experiments

One of the advantages of using (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone in lab experiments is its anxiolytic and sedative effects, which can be useful in studying the neurobiology of anxiety and sleep disorders. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its usefulness in certain research applications.

Future Directions

There are several future directions for the study of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone. One direction is to further investigate its mechanism of action, particularly its effects on different subtypes of GABA-A receptors. Another direction is to explore its potential therapeutic applications in the treatment of anxiety and sleep disorders. Finally, there is a need for further research on the potential risks and limitations of using this compound in scientific research.

Synthesis Methods

The synthesis of (4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone involves the reaction of 4-benzyl-1,4-diazepane and 2-methylsulfanyl-3-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia.

properties

IUPAC Name

(4-benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-24-18-17(9-5-10-20-18)19(23)22-12-6-11-21(13-14-22)15-16-7-3-2-4-8-16/h2-5,7-10H,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXDPNGCFRUHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzyl-1,4-diazepan-1-yl)-(2-methylsulfanylpyridin-3-yl)methanone

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